Product packaging for 5,7-dichloro-8-hydroxy-2(1H)-quinolinone(Cat. No.:)

5,7-dichloro-8-hydroxy-2(1H)-quinolinone

Cat. No.: B3856750
M. Wt: 230.04 g/mol
InChI Key: GTJHOLJWDBBRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dichloro-8-hydroxy-2(1H)-quinolinone is a synthetic derivative of the privileged 8-hydroxyquinoline (8-HQ) pharmacophore, designed for advanced chemical and biological research. This compound features a quinolinone core substituted with chlorine atoms at the 5 and 7 positions, a structure known to significantly influence its electronic properties, lipophilicity, and bioactivity. Researchers value this scaffold for its versatility and potential across multiple scientific domains. The primary research applications of this compound and its analogues lie in medicinal chemistry and drug discovery. Derivatives of 8-hydroxyquinoline are extensively investigated for their broad-spectrum biological activities, which include antimicrobial , anticancer , and antiviral properties. The specific substitution pattern on this molecule is a key area of study, as halogenation is a common strategy to enhance metabolic stability and binding affinity in lead compound optimization . Furthermore, the 8-hydroxyquinoline structure is a renowned monoprotic bidentate chelating agent , capable of forming stable complexes with a wide range of metal ions such as Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺ . This chelation ability is central to its mechanism of action in many research contexts, including studies focused on metalloenzyme inhibition and metal-induced oxidative stress . This product is offered as a high-purity solid to ensure reproducibility in experimental results. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound as a key synthetic intermediate or as a core scaffold for developing novel bioactive molecules .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Cl2NO2 B3856750 5,7-dichloro-8-hydroxy-2(1H)-quinolinone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dichloro-8-hydroxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2/c10-5-3-6(11)9(14)8-4(5)1-2-7(13)12-8/h1-3,14H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJHOLJWDBBRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C(=CC(=C2O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5,7 Dichloro 8 Hydroxy 2 1h Quinolinone

Established Synthetic Routes to the 2(1H)-Quinolinone Core with 5,7-dichloro-8-hydroxy Substitution

The synthesis of the 5,7-dichloro-8-hydroxy-2(1H)-quinolinone core can be approached through various established chemical reactions. These methods primarily involve the construction of the quinoline (B57606) ring system followed by or incorporating the desired substitutions.

One of the most direct methods to obtain the 5,7-dichloro-8-hydroxyquinoline precursor is through the direct chlorination of 8-hydroxyquinoline (B1678124). A patented process describes the chlorination of 8-hydroxyquinoline in chloroform (B151607) with an excess of chlorine in the presence of iodine, yielding 5,7-dichloro-8-hydroxyquinoline in high yields (94-97%). organic-chemistry.org This intermediate can then potentially be converted to the 2(1H)-quinolinone.

A common method for converting quinolines to their corresponding 2(1H)-quinolinones involves the formation of a quinoline N-oxide followed by rearrangement. This can be achieved by treating the quinoline with an oxidizing agent such as m-chloroperbenzoic acid (mCPBA) to form the N-oxide, which can then be rearranged to the 2(1H)-quinolinone under various conditions. rsc.org

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of quinoline and quinolinone frameworks. Named reactions such as the Conrad-Limpach and Knorr syntheses are prominent examples.

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. rsc.org Depending on the reaction temperature, this can lead to the formation of either 4-hydroxyquinolines or, in a variation known as the Knorr quinoline synthesis, 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2(1H)-quinolinones). rsc.orgresearchgate.net To synthesize the target molecule, a suitably substituted aniline, 2-amino-3,5-dichlorophenol, would be reacted with a β-ketoester. The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization. rsc.org

The Knorr quinoline synthesis specifically produces 2-hydroxyquinolines from the reaction of β-ketoanilides with sulfuric acid. researchgate.net This intramolecular cyclization is a type of electrophilic aromatic substitution.

Another classical cyclocondensation method is the Skraup synthesis , which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. acs.orguw.edu A variation, the Doebner-von Miller reaction , utilizes α,β-unsaturated carbonyl compounds instead of glycerol. rsc.orgrroij.com These reactions are fundamental for the formation of the quinoline ring system.

Cyclocondensation ReactionReactantsProduct TypeKey Features
Conrad-Limpach Synthesis Anilines, β-ketoesters4-HydroxyquinolinesCondensation followed by thermal cyclization. rsc.org
Knorr Quinoline Synthesis β-Ketoanilides2-HydroxyquinolinesIntramolecular cyclization in the presence of acid. researchgate.net
Skraup Synthesis Aromatic amines, Glycerol, Oxidizing agentQuinolinesClassic method for quinoline ring formation. acs.orguw.edu
Doebner-von Miller Reaction Anilines, α,β-Unsaturated carbonylsQuinolinesA modification of the Skraup synthesis. rsc.orgrroij.com

Ring-Closing Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of cyclic compounds, including heterocycles. researchgate.net This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene. researchgate.netnih.gov While specific applications for the direct synthesis of this compound via RCM are not extensively documented, the strategy has been successfully employed for the synthesis of related quinolizin-4-ones. researchgate.net This suggests its potential applicability in constructing the quinolinone core from an appropriately designed acyclic precursor.

Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of quinoline and quinolone derivatives. While specific examples leading directly to this compound are not prevalent in the literature, the general applicability of MCRs suggests a potential synthetic route.

Functionalization and Derivatization Strategies for this compound

The this compound scaffold possesses several reactive sites that allow for further chemical modifications. The most common points of functionalization are the nitrogen atom at the N1 position and the hydroxyl group at the C8 position.

Modifications at the N1 Position

The nitrogen atom of the 2(1H)-quinolinone ring can be readily functionalized through alkylation and arylation reactions.

N-Alkylation: The introduction of alkyl groups at the N1 position is typically achieved by reacting the quinolinone with an alkyl halide in the presence of a base. Studies on the alkylation of substituted quinolin-2(1H)-ones have shown that the reaction can yield a mixture of N- and O-alkylated products. The regioselectivity is influenced by factors such as the substitution pattern on the quinolinone ring, the nature of the alkylating agent, the base, and the solvent used. For instance, alkylation of certain quinolin-2(1H)-ones with 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of potassium carbonate in DMF resulted in a mixture of N1- and O2-alkylated products, with the N-alkylated product being the major isomer. researchgate.net However, the presence of a substituent at the C8 position can significantly influence the outcome, in some cases leading exclusively to O-alkylation. researchgate.net

N-Arylation: The introduction of aryl groups at the N1 position can be accomplished using transition metal-catalyzed cross-coupling reactions. The Chan-Lam coupling , which utilizes copper catalysts to form a C-N bond between an amine and a boronic acid, is a notable method for the N-arylation of 2-quinolones. mdpi.com This reaction is tolerant of various functional groups and provides a direct route to N-aryl-2-quinolones. Another powerful method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. This reaction is widely used for the formation of C-N bonds and has been applied to the N-arylation of various nitrogen-containing heterocycles. uw.edurroij.com

N1-Position ModificationReaction TypeReagentsKey Features
N-Alkylation Nucleophilic SubstitutionAlkyl halide, BaseCan produce a mixture of N- and O-alkylated products; regioselectivity is sensitive to reaction conditions and substrate. researchgate.net
N-Arylation Chan-Lam CouplingArylboronic acid, Copper catalystForms C-N bonds under relatively mild conditions. mdpi.com
N-Arylation Buchwald-Hartwig AminationAryl halide/triflate, Palladium catalystA versatile and widely used method for C-N bond formation. uw.edu

Alterations of the Hydroxyl Group at C8

The hydroxyl group at the C8 position offers another site for derivatization, primarily through etherification and esterification reactions.

Etherification (O-Alkylation): The conversion of the C8-hydroxyl group to an ether is commonly achieved via the Williamson ether synthesis . researchgate.net This reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. researchgate.netmdpi.com The synthesis of 8-alkoxy-substituted quinolines from 8-hydroxyquinolines using alkyl halides in the presence of a base like potassium carbonate in DMF is a well-established procedure. nih.gov As mentioned earlier, in the context of quinolin-2(1H)-ones, O-alkylation can sometimes be a competing or even the exclusive pathway depending on the substrate and reaction conditions. researchgate.net

Esterification (O-Acylation): The hydroxyl group can be converted to an ester through acylation. This can be achieved by reacting the quinolinone with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The Fries rearrangement of the resulting acetate (B1210297) ester can also be used to introduce an acetyl group onto the quinoline ring. rroij.com

C8-Hydroxyl ModificationReaction TypeReagentsKey Features
Etherification Williamson Ether SynthesisAlkyl halide, BaseA classic and reliable method for forming ether linkages. researchgate.net
Esterification AcylationAcyl chloride/anhydride, BaseForms an ester at the C8 position. rroij.com

Substitutions and Transformations on the Quinolinone Ring System

The quinolin-2(1H)-one scaffold is a versatile platform that allows for a variety of chemical modifications. Research into its derivatives has yielded numerous methods for substitution and transformation, which are hypothetically applicable to the this compound core.

Key transformations often involve palladium-catalyzed reactions, which are valued for their efficiency and tolerance of diverse functional groups. researchgate.net One-pot cascade reactions are particularly powerful, enabling the construction of complex quinolinone derivatives from simpler starting materials. For instance, a palladium-catalyzed C-H bond activation and cyclization process can be used to build the quinolinone system from basic anilines. organic-chemistry.org Another advanced method involves the palladium-catalyzed reductive aminocarbonylation of benzylic ammonium (B1175870) triflates with o-nitrobenzaldehydes to produce 3-arylquinolin-2(1H)-ones. organic-chemistry.org

Further functionalization can be achieved through various reactions. For example, 4-hydroxy-2-quinolone derivatives can be transformed into carboxamides and reverse amides. researchgate.net This typically involves a multi-step sequence starting with nitration of the quinolinone ring, followed by reduction of the nitro group to an amine, which can then be acylated. researchgate.net While these specific reactions have been demonstrated on other quinolinones, they represent viable strategies for creating novel derivatives of this compound.

Skeletal transformations from related heterocyclic systems also provide a route to the quinolinone core. A notable recent development is the regiodivergent ring-expansion of oxindoles, which can be selectively converted into different quinolinone isomers. acs.org This method highlights the potential for late-stage skeletal modifications to generate structural diversity from common precursors. acs.org

Table 1: Selected Transformations on the Quinolin-2-one Ring System

Transformation Type Reagents/Catalyst Product Type Reference
C-H Activation/Cyclization Pd-Catalyst Substituted Quinolinones organic-chemistry.org
Reductive Aminocarbonylation Palladium Catalyst, Mo(CO)₆ 3-Arylquinolin-2(1H)-ones organic-chemistry.org
Carboxamide Formation HNO₃, NaNO₂, Sodium Dithionite Quinolinone Carboxamides researchgate.net
Ring Expansion Diiodomethane, Lewis/Brønsted Acids Regioisomeric Quinolinones acs.org

Click Chemistry Applications in this compound Derivatization

Click chemistry, characterized by its high efficiency, selectivity, and mild reaction conditions, offers a powerful tool for the derivatization of complex molecules. The most common example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. nih.gov

While no studies have specifically reported the application of click chemistry to this compound, the principles are broadly applicable. To utilize this methodology, the quinolinone core would first need to be functionalized with either an azide (B81097) or an alkyne group. This "handle" could potentially be installed at several positions, such as the N1-position of the lactam ring or via etherification of the 8-hydroxy group, using standard synthetic procedures.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on green principles, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. The synthesis of quinolinones has been a fertile ground for the development of such methods.

Solvent-Free Synthetic Methods

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Several solvent-free methods for the synthesis of quinoline and quinolinone derivatives have been reported. The Friedländer synthesis, a classical method for preparing quinolines, can be performed efficiently under solvent-free conditions using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) as a catalyst. researchgate.net Similarly, the Knorr cyclization of ω-amino-β-keto anilides can be achieved in neat polyphosphoric acid to provide 4-aminoalkyl quinolin-2-one derivatives without the need for an additional solvent. nih.gov Microwave-assisted synthesis, often performed under solvent-free or reduced-solvent conditions, has also been employed to produce ring-substituted 4-hydroxy-1H-quinolin-2-ones, offering a green alternative to conventional heating methods. researchgate.netnih.gov

Catalyst Development for Efficient Synthesis

Catalyst development is central to green chemistry, enabling reactions with higher atom economy and lower energy consumption. The synthesis of quinolin-2(1H)-ones has benefited significantly from innovations in catalysis.

One notable advancement is the use of visible light photocatalysis, which provides a reagent-free and highly atom-economical route to quinolin-2(1H)-ones from readily available quinoline-N-oxides. rsc.org This method operates with low catalyst loading and produces high yields without undesirable byproducts. rsc.org Another environmentally benign approach involves the synthesis of functionalized quinolin-2(1H)-ones in water at ambient temperature, completely avoiding the use of bases and organic solvents. acs.orgresearchgate.net This protocol is characterized by very short reaction times and simple product isolation via filtration. acs.orgresearchgate.net

A wide array of catalysts has been explored for quinolinone synthesis, including palladium complexes, researchgate.netorganic-chemistry.org simple inorganic salts like NaCl, organic-chemistry.org and reusable solid acid catalysts such as Nafion NR50, which has been used for Friedländer synthesis under microwave conditions. mdpi.com For the synthesis of the related 5,7-dichloro-8-hydroxyquinoline, an iodine catalyst in chloroform has been shown to be effective for the chlorination step, providing high yields. google.com

Table 2: Green Synthetic Approaches to Quinolinone Scaffolds

Green Principle Method Catalyst/Conditions Advantage Reference
Aqueous Synthesis Reissert-Henze type reaction Water, ambient temperature No base or organic solvent, fast acs.orgresearchgate.net
Photocatalysis Rearrangement Visible light, Eosin Y Reagent-free, atom economical rsc.org
Solvent-Free Friedländer Synthesis Eaton's Reagent No solvent, high yields researchgate.net
Reusable Catalyst Friedländer Synthesis Nafion NR50, microwave Solid acid catalyst, green mdpi.com

Methodological Advancements in this compound Analog Preparation

The preparation of analogs of a core structure is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. While research has only sparsely explored the synthesis of 8-hydroxyquinolin-2(1H)-ones, modern synthetic methodologies provide numerous avenues for preparing analogs of this compound. researchgate.net

Advanced catalytic systems are at the forefront of these advancements. Palladium-catalyzed reactions, including C-H activation and cross-coupling strategies, allow for the modular construction of the quinolinone core from diverse and readily available precursors. organic-chemistry.orgnih.gov Ruthenium-catalyzed methods have also been developed for the synthesis of 2-quinolinones from anilides and unsaturated compounds like acrylates. nih.gov

Multi-component reactions (MCRs) represent another powerful strategy, enabling the one-pot synthesis of complex molecules and increasing efficiency. Various two-, three-, and four-component reactions have been designed to build the 2-quinolone scaffold in a single step. nih.gov Furthermore, solid-phase synthesis has been developed for the efficient production of libraries of 2-substituted-3-hydroxy-4(1H)-quinolinone-7-carboxamides, which is particularly useful for high-throughput screening. nih.gov

For the specific substitution pattern of the target molecule, analogs could be prepared by modifying the starting materials. For example, using different 2-aminoaryl ketones in a Friedländer synthesis could vary the substituents on the carbocyclic ring. researchgate.net Analogs of the related 5,7-dichloro-8-hydroxyquinoline have been prepared by reacting 8-hydroxyquinoline N-oxide with Grignard reagents to install alkyl groups at the 2-position, followed by chlorination. nih.gov Similar strategies, potentially followed by an oxidation step to form the 2-oxo functionality, could yield a wide range of analogs.

Biological Activities and Mechanistic Studies of 5,7 Dichloro 8 Hydroxy 2 1h Quinolinone Analogs

Anticancer Research Applications

The quinoline (B57606) scaffold is a key structural motif in a number of anticancer agents. globalresearchonline.netrsc.org Derivatives of 8-hydroxyquinoline (B1678124), including those with halogen substitutions, have been a particular focus of anticancer research due to their cytotoxic effects on various cancer cell lines. uaeu.ac.aenih.govdovepress.com

Analogs of 5,7-dichloro-8-hydroxy-2(1H)-quinolinone have demonstrated significant cytotoxicity against a range of human cancer cell lines. Dichloro-8-hydroxyquinoline derivatives have shown IC50 values in the micromolar range against HCT 116 p53+/+ and p53-/- cell lines. nih.gov Specifically, these derivatives exhibited IC50 values ranging from 0.73–10.48 µM and 0.54–15.30 µM, respectively. nih.gov

A close analog, chlorquinaldol (B839) (5,7-dichloro-2-methyl-8-quinolinol), was reported to inhibit the colony formation ability of various colorectal cancer (CRC) cell lines, including SW480, HCT116, HT29, and DLD1. uaeu.ac.ae In another study, 8-hydroxy-2-quinolinecarbaldehyde showed potent in vitro cytotoxicity against several human cancer cell lines, including Hep3B, with an MTS50 range of 6.25±0.034 µg/mL. nih.gov Furthermore, new quinoline-based dihydrazone derivatives have exhibited significant antiproliferative activity against human gastric cancer (BGC-823), hepatoma (BEL-7402), breast cancer (MCF-7), and lung adenocarcinoma (A549) cell lines, with IC50 values ranging from 7.01 to 34.32 µM. rsc.org

Table 4: In Vitro Cytotoxicity of Selected Quinoline Analogs

CompoundCancer Cell LineIC50/MTS50Reference
Dichloro-8-hydroxyquinoline derivativesHCT 116 p53+/+0.73–10.48 µM nih.gov
Dichloro-8-hydroxyquinoline derivativesHCT 116 p53-/-0.54–15.30 µM nih.gov
8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular carcinoma)6.25±0.034 µg/mL nih.gov
Quinoline-based dihydrazone (Compound 3b)MCF-7 (Breast cancer)7.016 µM rsc.org
Quinoline-based dihydrazone (Compound 3c)MCF-7 (Breast cancer)7.05 µM rsc.org

Mechanisms of Apoptosis Induction

Apoptosis is a regulated process of programmed cell death crucial for tissue homeostasis, and its evasion is a hallmark of cancer. Several analogs of this compound have been shown to trigger this cell death pathway in cancer cells.

One such analog, 2-ethyl-3-methyliden-1-tosyl-2,3-dihydroquinolin-4-(1H)-one (AJ-374), has been studied for its effects on the human myeloid leukemia HL-60 cell line. nih.gov Investigations revealed that AJ-374 induces apoptosis through the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov Key observations supporting this dual mechanism include an increase in the levels of FAS protein, a critical component of the death receptor pathway, and the dissipation of the mitochondrial membrane potential, a hallmark of the intrinsic pathway. nih.gov

The apoptotic cascade initiated by AJ-374 involves the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). nih.gov The process was effectively blocked when cells were pre-treated with inhibitors for these specific caspases, confirming their central role in the execution of apoptosis. nih.gov Furthermore, the cytotoxic activity of this analog was linked to the downregulation of the mitogen-activated protein kinase (MAPK) pathway, a key signaling route for cell survival and proliferation. nih.gov

Cell Cycle Arrest Investigations

In addition to inducing apoptosis, quinolinone analogs can halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints. This prevents the cells from dividing and propagating.

The dihydroquinolinone analog AJ-374, for instance, was found to promote the arrest of HL-60 leukemia cells in the subG0/G1 phase of the cell cycle within the first 24 hours of treatment. nih.gov An increase in the subG0/G1 cell population is often indicative of apoptotic cell death.

Another 8-hydroxyquinoline derivative, AS47, demonstrated the ability to induce G2/M phase cell cycle arrest in 5-fluorouracil-resistant colorectal cancer cells (5FU-R-HCT116). This was accompanied by an upregulation of the cyclin-dependent kinase inhibitors p21 and p27. uaeu.ac.ae Cyclin-dependent kinase inhibitors (CDKIs) like p21 act as crucial negative regulators of cell cycle progression by inhibiting the activity of CDK–cyclin complexes. mdpi.com The accumulation of cells in the G2/M phase prevents them from entering mitosis, thereby blocking cell division. For example, nocodazole, a microtubule-targeting agent, is known to block the cell cycle in the G2/M phase by disrupting the formation of normal bipolar mitotic spindles. mdpi.com

Anti-Proliferative Effects in Preclinical Cancer Models

The ability of this compound analogs to inhibit cancer cell growth has been demonstrated across various preclinical cancer models.

Chlorquinaldol (5,7-dichloro-2-methyl-8-quinolinol), a halogenated 8-hydroxyquinoline analog, has been reported to inhibit the colony formation ability of several colorectal cancer (CRC) cell lines, including SW480, HCT116, HT29, and DLD1. uaeu.ac.ae Similarly, the parent compound 8-hydroxyquinoline (8-HQ) has been shown to inhibit the growth of B16 mouse melanoma cells and human melanoma cell lines at micromolar concentrations. nih.gov

A study systematically evaluating a series of dichloro-8-hydroxyquinone derivatives revealed their anti-proliferative activity against HCT-116 human colon cancer cell lines, including both wild-type (P53+/+) and p53-null (P53−/−) variants. nih.gov The results, summarized in the table below, indicate that derivatives with dichloro substitution and oxyacyl groups were particularly active. nih.gov

CompoundSubstituent (R)IC₅₀ (μM) vs HCT-116 (P53+/+)IC₅₀ (μM) vs HCT-116 (P53−/−)
Dichloro-8-hydroxyquinone derivative 1-H0.730.54
Dichloro-8-hydroxyquinone derivative 2-CH₃10.4815.30
Dichloro-8-hydroxyquinone derivative 3-C₂H₅5.434.12
Dichloro-8-hydroxyquinone derivative 4-iso-Pr3.032.88
Dichloro-8-hydroxyquinone derivative 5-iso-Bu4.513.97
Data sourced from: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. nih.gov

Enzyme Inhibition Studies

The anticancer activity of quinolinone analogs is also attributed to their ability to inhibit specific enzymes that are vital for tumor growth and survival.

Kinase Inhibition Profiles

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is frequently implicated in cancer. Certain 8-hydroxyquinoline analogs have emerged as potent kinase inhibitors.

A series of 8-hydroxy-quinoline-7-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in controlling cell proliferation and apoptosis. nih.govresearchgate.net Molecular modeling suggests that the 8-hydroxy-quinoline 7-carboxylic acid scaffold interacts with key residues, specifically Asp186 and Lys67, within the ATP-binding pocket of the Pim-1 kinase, which is likely responsible for the inhibitory activity. nih.govresearchgate.net

Other quinoline-based compounds have been developed as inhibitors of Receptor-Interacting Protein 2 (RIP2) kinase, a key mediator of inflammatory signaling. nih.gov For example, inhibitor 7, which incorporates a C7 methoxy (B1213986) group on the quinoline core, showed potent inhibition of RIP2 kinase. nih.gov

Protease Inhibition Potency

Proteases are enzymes that break down proteins, and their inhibition can disrupt cellular processes essential for cancer cells, such as protein turnover and degradation of cell cycle regulators.

Substituted quinolines have been identified as a new class of nonpeptidic, noncovalent inhibitors of the 20S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. nih.gov One lead compound, quinoline 7, exhibited modest inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome with an IC₅₀ value of 14.4 μM. nih.gov Further evaluation showed it also inhibits the caspase-like (Casp-L) activity with a similar IC₅₀ of 17.7 μM, but it does not significantly inhibit the trypsin-like (T-L) activity (IC₅₀ > 25 μM). nih.gov The inhibition of the proteasome by quinoline 7 was shown to prevent NF-κB mediated gene transcription in cell culture with an IC₅₀ value of 12.1 μM. nih.gov

In addition to the proteasome, other proteases are also targets. 8-Hydroxyquinoline-based compounds have been investigated as inhibitors of Rce1, a protease involved in the post-translational modification of Ras proteins, which are critical signaling molecules often mutated in cancer. nih.gov

Other Enzyme Target Modulations

The enzymatic targets of quinolinone analogs extend beyond kinases and proteases.

5,7-Dichloro-8-hydroxyquinoline (5,7-DC8HQ) has been identified as a mitochondrial drug that inhibits mitochondrial function by binding to ATP synthase. biosynth.com This binding occurs at the magnesium site of the protein, preventing the formation of an intramolecular hydrogen bond and thereby inhibiting ATP synthesis and causing depolarization of the mitochondrial membrane potential. biosynth.com

Furthermore, derivatives of 6,7-dichloro-5,8-quinolinedione have been tested as substrates for the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme. mdpi.com Enzymatic studies showed that these derivatives are good substrates for NQO1, and the rate of enzymatic conversion depends on the type of substituent at the C2 position of the 5,8-quinolinedione (B78156) scaffold. mdpi.com

Anti-inflammatory and Immunomodulatory Research

Analogs of this compound have been the subject of research to understand their effects on the immune system and inflammatory pathways. These investigations have primarily been conducted in cellular systems to elucidate the mechanisms by which these compounds exert their effects.

The inflammatory response is a complex biological process involving a variety of cellular mediators. Analogs of the this compound scaffold have been shown to modulate the production and activity of these key inflammatory molecules.

Studies on quinoline derivatives have demonstrated their potential to suppress the expression and secretion of pro-inflammatory cytokines. For instance, certain quinoline alkaloids have been found to significantly inhibit the gene expression and release of interleukin-1β (IL-1β) and interleukin-6 (IL-6) in macrophage cell lines. rsc.org This inhibitory action on crucial cytokines suggests a potential mechanism for the anti-inflammatory effects of these compounds. In a study involving a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, treatment led to a significant decrease in the levels of inflammatory mediators such as IL-1β and nuclear factor kappa-B (NF-κB) in lung and liver tissues in an experimental model of inflammation. nih.gov

Furthermore, research on 5,7-dihydroxyflavone analogues, which share some structural similarities with the quinolinone core, has shown that these compounds can regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory process. nih.gov These compounds were found to actively regulate the phosphorylation of IκBα, which is a critical step in the activation of the NF-κB signaling pathway. nih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Some quinolone derivatives have also been investigated for their ability to modulate the activity of enzymes involved in inflammation, such as lipoxygenase (LOX). researchgate.net The inhibition of these enzymes can lead to a reduction in the production of pro-inflammatory lipid mediators.

Table 1: Modulation of Inflammatory Mediators by Quinoline Analogs

Compound/Analog Class Cellular System Key Inflammatory Mediators Modulated Observed Effect
Quinoline Alkaloids Macrophages IL-1β, IL-6 Significant suppression of gene expression and secretion. rsc.org
Indoloquinoline Derivative Lung and Liver Tissues IL-1β, NF-κB Significant decrease in levels. nih.gov
4-hydroxy-2-quinolinone Hybrids In vitro assays Lipoxygenase (LOX) Inhibitory activity. researchgate.net
5,7-Dihydroxyflavone Analogs RAW 264.7 Macrophages iNOS, COX-2, IL-1β, IL-6 Recovered expression levels after LPS stimulation. nih.gov

The immunomodulatory potential of quinolinone analogs extends to their ability to influence the function of various immune cells. In vitro studies provide a controlled environment to dissect these effects.

A study on a synthetically prepared quinolone derivative, 7-ethyl 9-ethyl-6-oxo-6,9-dihydro mdpi.comsemanticscholar.orgnih.govselenadiazolo[3,4-h]quinoline-7-carboxylate (E2h), demonstrated its immunomodulatory activities on the RAW 264.7 murine macrophage cell line. nih.gov The research revealed a time- and concentration-dependent modulation of both pro- and anti-inflammatory cytokine release. nih.gov This dual activity suggests a potential for these compounds to restore immune balance.

The immunomodulatory effects of plant-derived compounds, including those with structures analogous to the quinolinone core, have also been explored. Ethanolic extracts from Galium aparine L., which contain various phytochemicals, have been shown to stimulate the transformational activity of peripheral blood mononuclear cells, indicating an effect on T- and B-lymphocytes. mdpi.com While not direct analogs, these findings highlight the potential for complex natural products with similar structural motifs to influence immune responses.

Investigations into the endocannabinoid system have also revealed analogous modulatory effects on inflammatory responses in both periodontal ligament cells and microglia. nih.gov While not directly quinolinone-based, this research into cellular inflammatory modulation provides a broader context for understanding how small molecules can influence immune cell behavior.

Table 2: In Vitro Immunomodulatory Effects of Quinolone Analogs and Related Compounds

Compound/Extract Cell Line/System Immunomodulatory Effect Key Findings
7-ethyl 9-ethyl-6-oxo-6,9-dihydro mdpi.comsemanticscholar.orgnih.govselenadiazolo[3,4-h]quinoline-7-carboxylate (E2h) RAW 264.7 murine macrophages Modulation of cytokine release Time- and concentration-dependent modulation of pro- and anti-inflammatory cytokines. nih.gov
Ethanolic extracts from Galium aparine L. Peripheral blood mononuclear cells Stimulation of lymphocyte transformation Indicated a stimulating effect on T- and B-lymphocytes. mdpi.com

Other Biological Activities Under Academic Investigation

Beyond their anti-inflammatory and immunomodulatory roles, analogs of this compound are being explored for other potential therapeutic applications, including neuroprotection and antioxidant effects.

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Compounds that can protect neurons from damage are of significant interest. The 8-hydroxyquinoline scaffold is a known pharmacophore that has been investigated for its neuroprotective activities, often linked to its metal-chelating properties. mdpi.comnih.gov

Analogs such as 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) have been studied for their potential in neurodegenerative conditions like Alzheimer's disease. scispace.com Structural modifications of clioquinol (B1669181) have led to second-generation compounds, including C-2 substituted 5,7-dichloro-8-hydroxyquinoline derivatives like PBT2 (5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol), which have shown improved properties such as increased blood-brain barrier permeability. nih.gov

Quinolylnitrones, derived from 8-hydroxyquinoline-2-carbaldehyde, have also been developed as multifunctional ligands with neuroprotective properties. nih.gov One such compound, QN 19, demonstrated neuroprotective effects in a 6-hydroxydopamine cell model of Parkinson's disease. nih.gov Furthermore, 8-hydroxyquinolylnitrones have been designed as multifunctional ligands for the therapy of neurodegenerative diseases. semanticscholar.org

Research on 5-fluoro-2-oxindole, another related heterocyclic compound, has shown that it can inhibit plasticity and inflammatory responses provoked by peripheral inflammation, suggesting a neuroprotective role in chronic inflammatory pain. mdpi.com

Table 3: Neuroprotective Potential of Quinoline Analogs in Preclinical Models

Compound/Analog Class Preclinical Model Neuroprotective Mechanism/Effect
5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol (PBT2) Alzheimer's disease models Second-generation ionophore with improved properties. nih.gov
Quinolylnitrone (QN 19) 6-hydroxydopamine cell model of Parkinson's disease Demonstrated neuroprotective properties. nih.gov
8-Hydroxyquinolylnitrones Models of neurodegenerative diseases Designed as multifunctional ligands for therapy. semanticscholar.org
5-Fluoro-2-oxindole Chronic inflammatory pain model Inhibited plasticity and inflammatory responses. mdpi.com

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of diseases. The antioxidant properties of quinolinone analogs have been evaluated in various cellular assays.

A study on novel quinoline-2-one derivatives found that a quinolinonyl-glycine derivative exhibited excellent H2O2 scavenging activity, surpassing that of the reference compound, ascorbic acid. ekb.eg This suggests that specific substitutions on the quinolinone ring can significantly enhance its antioxidant capacity.

The antioxidant activity of 4-hydroxy-2-quinolinone derivatives has also been investigated. Some of these compounds were found to cause a significant decrease in malondialdehyde levels and normalize glutathione (B108866) levels in diabetic mice, indicating an ability to mitigate oxidative stress in a disease model. researchgate.net

The general antioxidant potential of the 8-hydroxyquinoline scaffold is well-recognized. nih.gov The antioxidant activity of prepared 8-hydroxyquinoline products has been evaluated using the 2,2-diphenyl-1-picryhydrazyl (DPPH) free radical scavenging assay. nih.gov While some derivatives showed low to moderate activity, these studies provide a basis for further structural optimization to enhance their antioxidant properties. nih.gov

Cellular antioxidant assays, such as the one using 2′,7′-dichlorofluorescin diacetate (DCFH-DA), provide a method to assess the ability of compounds to counteract intracellular ROS production. nih.gov These assays are crucial for determining the physiological relevance of the antioxidant activity of new compounds.

Table 4: Antioxidant Properties of Quinolinone Analogs in Cellular Assays

Compound/Analog Class Assay/Model Antioxidant Effect Key Findings
Quinolinonyl-glycine derivative H2O2 scavenging activity Excellent scavenging activity Surpassed the activity of ascorbic acid. ekb.eg
4-Hydroxy-2-quinolinone derivatives Diabetic mice model Mitigation of oxidative stress Decreased malondialdehyde and normalized glutathione levels. researchgate.net
8-Hydroxyquinoline derivatives DPPH free radical scavenging assay Free radical scavenging Activity varied based on substitution. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5,7 Dichloro 8 Hydroxy 2 1h Quinolinone Derivatives

Impact of Substitutions on Biological Activity

The presence and pattern of halogen substituents, particularly chlorine atoms at the C5 and C7 positions of the quinolinone ring, are critical determinants of biological activity. Chlorination has been shown to enhance the electronic behavior of molecules, including lipophilicity and polarity, which are important for drug development. researchgate.net

Studies on various quinoline (B57606) derivatives have demonstrated that halogenation can significantly impact their pharmacological properties. For instance, in a series of organoruthenium 8-hydroxyquinoline (B1678124) anticancer agents, the substitution pattern at the C5 and C7 positions was found to be a key factor influencing their efficacy. acs.org The introduction of chlorine atoms can lead to improved antibacterial activity. For example, against S. aureus, derivatives with 5-Cl and 5,7-diCl substitutions showed higher inhibition zone ratios compared to the parent 8-hydroxyquinoline, suggesting that the presence of chlorine enhances antibacterial potency. nih.gov

Furthermore, the development of methods for the selective halogenation of quinolines at the C5 and C7 positions highlights the importance of these positions for creating pharmacologically active compounds. rsc.orgrsc.org The ability to introduce halogens at these specific sites allows for the fine-tuning of the molecule's properties to optimize its biological effects. rsc.orgresearchgate.net For instance, the synthesis of 2-alkyl-5,7-dichloro-8-hydroxyquinolines has yielded compounds with significant antiviral activity against the dengue virus. nih.govsemanticscholar.org

The following table summarizes the impact of halogenation on the antibacterial activity of 8-hydroxyquinoline derivatives.

CompoundSubstitutionTarget OrganismActivity
8-Hydroxyquinoline-S. aureusBaseline
5-Chloro-8-hydroxyquinoline5-ClS. aureusInhibition zone ratio of 0.25
5,7-Dichloro-8-hydroxyquinoline5,7-diClS. aureusInhibition zone ratio of 0.18

Data sourced from a study on the antibacterial activities of 8-hydroxyquinoline derivatives. nih.gov

The hydroxyl group at the C8 position of the quinolinone core is a crucial feature for biological activity. researchgate.net Its presence is often associated with the compound's ability to chelate metal ions, a property linked to various pharmacological effects. mdpi.com The close proximity of the C8-hydroxyl group to the ring nitrogen makes 8-hydroxyquinolines effective monoprotic bidentate chelating agents for a wide array of metal ions. mdpi.com

Research has consistently shown that the C8-hydroxyl group is vital for the antitumor effects of quinoline derivatives. nih.gov For instance, the introduction of a hydroxyl group at position 8 in 2-substituted quinolines led to a prominent positive antitumor effect against certain cancer cell lines. nih.gov In contrast, analogs with the hydroxyl group at positions 4, 6, or 7 displayed minimal activity. nih.gov This underscores the positional importance of the hydroxyl group for cytotoxicity.

Furthermore, studies on 2-styryl-8-hydroxy quinolines have confirmed the relevance of the C8-hydroxyl group for cytotoxic activity against cancer cells. acs.org Derivatives with a hydroxyl group at C8 generally exhibit better cytotoxicity than their nitro-substituted counterparts at the same position. acs.org The modification or removal of this hydroxyl group can lead to a decrease or loss of activity. For example, forming a glycosidic linkage with the C8-hydroxyl group can impede metal chelation and reduce bioactivity. mdpi.com

The table below illustrates the importance of the C8-hydroxyl group for the anticancer activity of quinoline derivatives.

CompoundC8-SubstituentCancer Cell LinesIn Vitro Activity
2-MethylquinolineHK562, T47DNo significant effect
8-Hydroxy-2-methylquinolineOHK562, T47DProminent positive effect

Data from a study on the synthesis and cytotoxic potentials of quinoline derivatives. nih.gov

Alkylation at the N1 position is a common strategy to generate derivatives with altered biological profiles. acs.org The synthesis of N-alkylated 3-aryl-2-quinolones has been explored to develop compounds with specific therapeutic properties, such as antimigratory effects. acs.org

Modifications on the carbocyclic aromatic ring of the quinolinone scaffold, beyond the C5 and C7 halogenations, also play a role in determining biological activity. The introduction of various substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can affect its interaction with biological targets. semanticscholar.orgresearchgate.net

For example, in a series of 8-hydroxyquinoline derivatives, the presence of strong electron-withdrawing substituents (like Cl, NO₂, CN) in a styryl moiety attached to the quinoline core was found to be critical for high anticancer activity. nih.gov The lipophilicity of the molecule, which can be altered by aromatic ring substituents, has also been shown to correlate with antiviral activity. semanticscholar.org An increase in lipophilicity, along with the presence of electron-withdrawing groups, can lead to enhanced antiviral effects. semanticscholar.org

The following table presents data on the antiviral activity of 8-hydroxyquinoline derivatives with different substituents on an anilide ring, highlighting the effect of aromatic modifications.

Substituent (R) on Anilide RingVirus Growth Inhibition (%)Cytotoxicity (%)
3-NO₂85.04.0
3-Cl-2-F91.27.4
3,4,5-Cl79.32.4

Data sourced from a review on the biological activity of 8-hydroxyquinolines. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be predictive, aiding in the design of new, more potent molecules.

Predictive QSAR models have been developed for various classes of quinoline and quinolinone derivatives to guide the synthesis of new compounds with enhanced biological activities, such as antimalarial and antituberculosis effects. nih.govnih.gov These models use statistical methods like Partial Least Squares (PLS) analysis to correlate molecular descriptors with biological data. nih.gov

For instance, a 3D-QSAR study on 2,4-disubstituted quinoline derivatives as antimalarial agents resulted in statistically validated models (CoMFA and CoMSIA) that were used to predict the activity of newly designed compounds. nih.gov Similarly, QSAR studies on quinolinone-based thiosemicarbazones identified key molecular descriptors, such as van der Waals volume, electron density, and electronegativity, that play a pivotal role in their antituberculosis activity. nih.gov The resulting model showed good predictive power, as indicated by statistical parameters like a high R² value and successful validation through various methods. nih.gov

The development of these models typically involves:

Creating a dataset of compounds with known biological activities.

Calculating various molecular descriptors for each compound.

Using statistical methods to build a model that correlates the descriptors with activity.

Validating the model's predictive ability using internal and external test sets of compounds. nih.govmdpi.com

A key aspect of QSAR model development is defining the applicability domain (AD), which ensures that the model is used to make predictions only for compounds that are structurally similar to those in the training set, thereby increasing the reliability of the predictions. nih.gov

The table below shows the statistical parameters of a QSAR model developed for quinolinone-based thiosemicarbazones with antituberculosis activity.

ParameterValueDescription
0.83Coefficient of determination, indicates the goodness of fit.
F47.96Fisher's test value, indicates the statistical significance of the model.
s0.31Standard deviation of the regression.
Q²_LOO> 0.5Leave-one-out cross-validation coefficient, indicates predictive ability.

Data from a study on QSAR modeling of quinolinone-based thiosemicarbazones. nih.gov

Statistical Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity. A critical step in developing a reliable QSAR model is its statistical validation, which ensures the model is robust, stable, and has predictive power for new, untested compounds. derpharmachemica.comnih.gov Validation is typically divided into internal and external validation. nih.govsemanticscholar.org

Internal Validation: This process assesses the stability and robustness of the model using only the initial dataset from which it was developed. derpharmachemica.com Common techniques include:

Cross-validation: The most common method is Leave-One-Out cross-validation (LOO-CV), where a model is built using all but one compound and then used to predict the activity of the excluded compound. This is repeated until every compound has been excluded once. The results are compiled to calculate the cross-validated correlation coefficient (q²). A high q² value (typically >0.5) indicates good internal predictive ability. scribd.com

Bootstrapping: This involves repeatedly and randomly sampling the original dataset (with replacement) to create multiple new training sets, and the models are tested on the compounds not selected in each sample. scribd.com

y-Randomization: The biological activity values (y-variable) are randomly shuffled to create new datasets. A QSAR model is then developed for each scrambled dataset. A valid model should have very low correlation coefficients for these randomized datasets, confirming that the original model is not due to a chance correlation. scribd.com

External Validation: This is the most rigorous test of a model's predictive power. The model, built using a "training set" of compounds, is used to predict the activity of an independent "test set" of compounds that were not used in model development. nih.gov Key statistical metrics for external validation include:

R²_pred (or r²_test): The squared correlation coefficient between the observed and predicted activities for the test set. A value greater than 0.6 is generally considered indicative of a model with good predictive power. scribd.com

Findings for 5,7-dichloro-8-hydroxy-2(1H)-quinolinone: No published QSAR models or associated statistical validation data specifically for this compound could be located. Therefore, a data table of validation metrics cannot be provided.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) are powerful computational tools that provide insight into how a ligand, such as this compound, might interact with a biological target at an atomic level. iaanalysis.com

Molecular Docking predicts the preferred orientation (pose) of a ligand when bound to a target protein. nih.gov It uses scoring functions to estimate the binding affinity, helping to screen large libraries of compounds and identify potential drug candidates. iaanalysis.comacs.org

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time. wikipedia.org By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, reveal conformational changes in the protein or ligand upon binding, and provide a more refined calculation of binding free energy. nih.govwustl.edu

Findings for this compound: No specific molecular docking or molecular dynamics simulation studies targeting a particular protein with this compound have been published.

Ligand-Target Interaction Analysis

Following a docking or MD simulation, a detailed analysis of the interactions between the ligand and the target's binding site is performed. This analysis is crucial for understanding the basis of molecular recognition and for guiding lead optimization. frontiersin.orgnih.gov Key interactions include:

Hydrogen Bonds: The formation of hydrogen bonds between the ligand's hydrogen bond donors/acceptors (like the hydroxyl and ketone groups on the quinolinone) and amino acid residues in the target protein.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand (such as the aromatic rings) and hydrophobic residues of the target.

π-π Stacking: Aromatic ring stacking between the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: Interactions involving the chlorine atoms on the ligand, which can act as electrophilic regions and interact with nucleophilic atoms on the protein.

Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups on the ligand and the protein.

Findings for this compound: Without a specific ligand-target complex to analyze, a table of interacting residues and bond types cannot be generated.

Binding Affinity Predictions

Binding affinity represents the strength of the interaction between a ligand and its target, commonly expressed as a dissociation constant (Kd), inhibition constant (Ki), or IC50 value. frontiersin.org Computational methods predict this value, which is a key parameter in drug discovery. nih.govresearchgate.net

Docking Scores: Molecular docking programs produce a score that estimates the binding affinity. These scores are calculated quickly but are generally less accurate than more computationally intensive methods. oup.com

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), often used in conjunction with MD simulations, provide more accurate predictions of binding free energy (ΔG). These methods calculate the thermodynamic cost of transforming a ligand into another or into a null state, both in solution and when bound to the protein. nih.gov

Findings for this compound: No predicted or experimentally validated binding affinity values for this compound against any specific biological target are available in the literature.

Predicted Binding Affinity of this compound
Data Not Available
No computational studies providing predicted binding affinity (e.g., docking score in kcal/mol or calculated ΔG) for this specific compound have been published.

Conformational Dynamics of this compound and Its Analogs

The biological activity of a small molecule is heavily influenced by its three-dimensional shape or conformation. frontiersin.org Small molecules are not static; they are flexible and exist as an ensemble of different conformations in solution. oup.commdpi.com MD simulations are the primary tool for studying these dynamics. nih.gov

Analysis of conformational dynamics would involve:

Identifying Rotatable Bonds: Determining the flexible bonds within the molecule that allow for different spatial arrangements.

Simulating in Solution: Running an MD simulation of the ligand in a simulated solvent (e.g., water) to observe how it behaves and which conformations it prefers.

Clustering Analysis: Grouping the simulation snapshots into clusters of similar conformations to identify the most populated and energetically favorable shapes.

Dihedral Angle Analysis: Tracking the angles of key rotatable bonds over time to understand the range of motion and transitions between different conformational states.

This analysis helps to understand the pre-existing conformations of the ligand in solution and how its shape might change upon binding to a target. nih.gov

Target Identification and Molecular Mechanisms of Action

Identification of Cellular and Molecular Targets

The initial step in characterizing a novel compound is to identify the specific cellular components with which it interacts. This includes enzymes, receptors, and other proteins.

At present, there are no published studies detailing the binding of 5,7-dichloro-8-hydroxy-2(1H)-quinolinone to any specific enzymes. Research in this area would typically involve screening the compound against a panel of enzymes to identify potential targets. Subsequent kinetic studies would be necessary to determine the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the compound's potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Table 1: Enzyme Inhibition Data for this compound

Enzyme TargetIC50 / Ki ValueType of Inhibition
Data Not AvailableData Not AvailableData Not Available

This table is currently unpopulated due to a lack of available research data.

Similarly, information regarding the interaction of this compound with cellular receptors is not available. Such studies would involve binding assays to determine the affinity of the compound for various receptors and functional assays to ascertain whether it acts as an agonist, antagonist, or inverse agonist.

Table 2: Receptor Binding Affinity of this compound

Receptor TargetBinding Affinity (Kd) / IC50Functional Activity
Data Not AvailableData Not AvailableData Not Available

This table is currently unpopulated due to a lack of available research data.

The modulation of protein-protein interactions (PPIs) is an emerging area of drug discovery. There is currently no evidence to suggest whether this compound can disrupt or stabilize any specific PPIs. Investigating this would require specialized assays designed to monitor the association or dissociation of protein complexes.

Elucidation of Signal Transduction Pathway Modulation

Once a molecular target is identified, the next step is to understand how the interaction with this target affects downstream signaling pathways, ultimately leading to a physiological response.

Without knowledge of the primary molecular target(s) of this compound, it is impossible to delineate the specific signaling cascades it may influence. Future research would need to explore its effects on well-established pathways such as the MAPK/ERK, PI3K/Akt, and NF-κB pathways, among others.

Techniques such as microarray analysis and RNA sequencing (RNA-Seq) are powerful tools for understanding the global effects of a compound on gene expression. To date, no such studies have been published for this compound. This type of analysis could provide valuable clues about the compound's mechanism of action by identifying sets of up- or down-regulated genes and the biological processes they are involved in.

Lack of Scientific Data Prevents In-Depth Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific molecular mechanisms of action for the chemical compound this compound. Despite extensive searches for research pertaining to its cellular behavior, no specific studies detailing its membrane permeability, cellular uptake, subcellular localization, or potential resistance mechanisms in biological systems could be identified.

The requested article outline focuses on key aspects of cellular and molecular pharmacology, which are essential for characterizing the therapeutic potential and biological activity of a compound. Specifically, the required sections were:

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Considerations for 5,7 Dichloro 8 Hydroxy 2 1h Quinolinone Analogs

Absorption and Distribution Studies in Preclinical Models

The initial stages of drug development heavily rely on understanding how a compound is absorbed into the body and where it subsequently distributes. This is typically assessed through a combination of in vitro and in vivo models.

In Vitro Permeability Assays (e.g., Caco-2, PAMPA)

To predict the oral absorption of a compound, researchers often utilize in vitro models that mimic the intestinal barrier. The Caco-2 cell permeability assay uses a layer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. sigmaaldrich.comnih.govresearchgate.netnih.govescholarship.orgnih.govresearchgate.net This assay can provide an apparent permeability coefficient (Papp), which helps classify a compound's potential for absorption. researchgate.net

Another common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which is a non-cell-based assay that predicts passive diffusion across a lipid membrane. sigmaaldrich.comnih.gov It is a higher-throughput and more cost-effective alternative to the Caco-2 assay for initial screening. nih.gov

No specific Caco-2 or PAMPA data for 5,7-dichloro-8-hydroxy-2(1H)-quinolinone or its analogs could be located.

Tissue Distribution in Animal Models

Following absorption, a compound's distribution to various tissues and organs is a critical factor in determining its efficacy and potential toxicity. Studies in animal models, often involving radiolabeled compounds, are conducted to understand this distribution. While some research has been conducted on the tissue distribution of related compounds like 5-chloro-7-iodo-8-hydroxy-quinoline (clioquinol), this data cannot be directly extrapolated to this compound due to structural differences that can significantly alter pharmacokinetic properties. nih.govnih.gov

Specific tissue distribution data for this compound in any animal model is not available in the public domain.

Metabolism and Excretion Pathways in Preclinical Systems

Hepatic Microsomal Stability

The liver is the primary site of drug metabolism. Hepatic microsomal stability assays use subcellular fractions of liver cells (microsomes) that contain key drug-metabolizing enzymes, such as cytochrome P450s. nih.govnuvisan.com These assays determine the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance. nuvisan.comnih.govcreative-bioarray.com This information is crucial for predicting in vivo hepatic clearance and bioavailability. nih.govnuvisan.com

No published data on the hepatic microsomal stability of this compound was found.

Identification of Metabolites

Identifying the metabolites of a parent compound is essential, as these metabolites can have their own pharmacological or toxicological effects. This process typically involves incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the structures of the metabolic products. nih.gov

There is no available information on the metabolites of this compound.

Preclinical Pharmacodynamic Endpoints

Pharmacodynamic (PD) studies investigate the biochemical and physiological effects of a drug on the body. For a novel compound like this compound, initial PD studies would focus on identifying its molecular target and characterizing its activity in relevant in vitro and in vivo models. While research exists on the biological activities of other 8-hydroxyquinoline (B1678124) derivatives, such as their antimicrobial or anticancer effects, these findings are not specific to the 2(1H)-quinolinone structure. nih.govnih.gov

Specific preclinical pharmacodynamic endpoints and activity data for this compound are not described in the current scientific literature.

Dose-Response Relationships in Relevant Biological Assays

The relationship between the dose of a compound and its observed effect is a cornerstone of pharmacology. For analogs of this compound, these relationships are typically established through a variety of in vitro biological assays that reflect the intended therapeutic application, such as antiviral or anticancer activity.

Research into novel 8-hydroxyquinoline derivatives has demonstrated their potential as antiviral agents. For instance, two 2-alkyl-5,7-dichloro-8-hydroxyquinoline analogs were assessed for their in vitro activity against the dengue virus serotype 2 (DENV2). Both compounds displayed significant inhibitory effects. The iso-propyl-substituted derivative, in particular, showed a half-maximal inhibitory concentration (IC50) of 3.03 µM. nih.gov The half-maximal cytotoxic concentration (CC50) for this compound was 16.06 µM, resulting in a selectivity index (SI) of 5.30, which provides a measure of the compound's therapeutic window. nih.gov

In the context of oncology, various dichloro-8-hydroxyquinone derivatives have been evaluated for their anticancer properties. Studies on their activity against p53 wild-type (p53+/+) and p53 null (p53-/-) cancer cell lines revealed a range of potencies. These derivatives exhibited IC50 values between 0.73 and 10.48 µM in p53+/+ cell lines and between 0.54 and 15.30 µM in p53-/- cell lines. nih.gov More specifically, analogs that incorporated both the dichloroquinone structure and oxyacyl groups were found to be the most potent in this series. nih.gov

The following table summarizes the dose-response data for representative 5,7-dichloro-8-hydroxyquinoline analogs in different biological assays.

Compound/AnalogBiological AssayCell Line/SystemIC50 ValueSource
2-iso-propyl-5,7-dichloro-8-hydroxyquinolineAntiviral (Dengue Virus)DENV23.03 µM nih.gov
Dichloro-8-hydroxyquinone derivativesAnticancerp53+/+0.73–10.48 µM nih.gov
Dichloro-8-hydroxyquinone derivativesAnticancerp53-/-0.54–15.30 µM nih.gov

These dose-response studies are fundamental in selecting the most promising candidates for further preclinical development. They provide a quantitative measure of a compound's potency and help in understanding the concentration range at which it is likely to be effective.

Biomarker Identification for Efficacy Monitoring

Biomarkers are measurable indicators of a biological state or condition and are crucial for monitoring the efficacy of a drug candidate in preclinical models. For analogs of this compound, the identification of relevant biomarkers is closely tied to their mechanism of action.

Given the observed anticancer activity of many quinoline (B57606) derivatives, apoptosis, or programmed cell death, stands out as a significant mechanism. The induction of apoptosis by a compound can serve as a key indicator of its anticancer efficacy. nih.gov Therefore, various molecular and cellular markers of apoptosis can be monitored in preclinical studies.

One such biomarker is the mitochondrial membrane potential (ΔΨm) . A decrease in ΔΨm is an early event in the apoptotic cascade. The evaluation of changes in mitochondrial membrane potential can, therefore, be a useful tool to assess the pro-apoptotic activity of this compound analogs in cancer cells. nih.govnih.gov

Another critical area of investigation for quinoline-based compounds is their interaction with key signaling pathways involved in cancer progression. Several quinoline derivatives have been identified as inhibitors of receptor tyrosine kinases such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), as well as components of the PI3K/Akt/mTOR pathway. nih.gov For analogs of this compound that function through these mechanisms, the phosphorylation status of these kinases or their downstream targets can serve as direct pharmacodynamic biomarkers. For instance, a reduction in the phosphorylation of Akt or mTOR in tumor tissue following treatment would indicate target engagement and pathway inhibition.

The table below outlines potential biomarkers for monitoring the efficacy of this compound analogs based on the known activities of related quinoline compounds.

Potential BiomarkerBiological ProcessRationale for MonitoringSource
Caspase activationApoptosisKey executioners of programmed cell death. nih.gov
PARP cleavageApoptosisA hallmark of apoptosis, indicating DNA repair inhibition. nih.gov
Mitochondrial Membrane Potential (ΔΨm)ApoptosisAn early indicator of the intrinsic apoptotic pathway. nih.govnih.gov
Phosphorylation status of c-Met, EGFR, VEGFR, Akt, mTORSignal TransductionDirect measure of target engagement for kinase inhibitors. nih.gov

Advanced Analytical Techniques for 5,7 Dichloro 8 Hydroxy 2 1h Quinolinone Research

Spectroscopic Methods in Structure Elucidation and Characterization

Spectroscopic techniques are fundamental in providing detailed information about the molecular structure and bonding within 5,7-dichloro-8-hydroxy-2(1H)-quinolinone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound and its tautomer, 5,7-dichloro-8-hydroxyquinoline, ¹H and ¹³C NMR provide critical data for structural confirmation.

In the case of the more commonly studied tautomer, 5,7-dichloro-8-hydroxyquinoline, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons. chemicalbook.com The proton on the nitrogen-containing ring and the protons on the dichlorinated phenolic ring resonate at specific chemical shifts, and their coupling patterns provide information about their connectivity.

For the this compound tautomer, the NMR spectra would be expected to show distinct differences. The presence of the C=O group in the quinolinone ring and the N-H proton would lead to characteristic shifts. Specifically, the protons on the carbon adjacent to the carbonyl group would likely appear at a different chemical shift compared to the corresponding protons in the 8-hydroxyquinoline (B1678124) form. The N-H proton would typically appear as a broad singlet, and its chemical shift could be concentration-dependent.

A study on related 8-quinolinol derivatives demonstrated that extensive NMR studies, including 2D-NMR experiments like COSY and NOESY, are invaluable for unambiguous assignment of all proton and carbon signals. nih.gov Such techniques would be equally vital for definitively characterizing the tautomeric forms of this compound.

Table 1: Representative ¹H NMR Data for 8-Hydroxyquinoline Derivatives

Compound Solvent Proton Chemical Shift (ppm)
8-Hydroxyquinoline CDCl₃ H-2 8.76
H-3 7.38
H-4 8.10
H-5 7.44
H-6 7.29
H-7 7.18

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its elemental composition. The high-resolution mass spectrum would provide the exact mass, allowing for the unambiguous determination of the molecular formula, C₉H₅Cl₂NO₂.

The fragmentation pattern observed in the mass spectrum offers structural clues. For instance, the loss of characteristic fragments such as CO, Cl, or HCl can be correlated with the molecular structure. The presence of two chlorine atoms would be readily identifiable from the isotopic pattern of the molecular ion peak and its fragments, with the characteristic M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

For the related compound 2,8-quinolinediol, experimental LC-MS/MS data is available, showing a precursor m/z of 162.05, corresponding to [M+H]⁺. hmdb.ca This provides a reference for the expected mass spectrometric behavior of the quinolinone ring system.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The most telling feature in the IR spectrum that would distinguish it from its 8-hydroxyquinoline tautomer is the presence of a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the quinolinone ring, typically in the region of 1650-1700 cm⁻¹. Additionally, the N-H stretching vibration would be observed, usually as a broad band around 3200-3400 cm⁻¹. The O-H stretch of the phenolic group would also be present.

A detailed analysis of the vibrational spectra of 5,7-dichlorohydroxyquinoline has been performed using Density Functional Theory (DFT) calculations, providing a theoretical basis for assigning the observed IR and Raman bands. researchgate.net This study provides a solid foundation for interpreting the vibrational spectrum of the 2(1H)-quinolinone tautomer, where the key differences would arise from the C=O and N-H groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the quinolinone ring gives rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to the substitution pattern and the tautomeric form. The UV-Vis spectrum of this compound would be expected to differ from that of 5,7-dichloro-8-hydroxyquinoline due to the alteration in the chromophore system.

Table 2: Key IR Absorption Bands for Distinguishing Tautomers

Functional Group Tautomer Approximate Wavenumber (cm⁻¹)
Carbonyl (C=O) stretch This compound 1650-1700
N-H stretch This compound 3200-3400
O-H stretch (phenolic) Both tautomers Broad, ~3200-3600

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would unambiguously confirm the tautomeric form present in the crystalline state and provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Research on the parent compound, 8-hydroxyquinolin-2(1H)-one, has shown that it exists in the quinolinone tautomeric form in the solid state and exhibits polymorphism. researchgate.net Two different crystalline forms (polymorphs) have been identified, each with a unique crystal packing arrangement characterized by intermolecular N-H···O and O-H···O hydrogen bonds. researchgate.net This suggests that this compound may also crystallize in the quinolinone form and could potentially exhibit polymorphism. An X-ray crystallographic study would be essential to confirm this and to understand the influence of the chloro substituents on the crystal packing.

Chromatographic Separation and Purity Assessment

Chromatographic methods are vital for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the quantitative analysis and purity determination of this compound. The development of a robust HPLC method is critical for quality control.

A reversed-phase HPLC method would likely be the most suitable approach. Method development would involve optimizing several parameters:

Stationary Phase: A C18 or C8 column is a common choice for the separation of moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol) would be used. The pH of the mobile phase could be a critical parameter, as it can influence the ionization state of the phenolic hydroxyl group and the nitrogen atom, thereby affecting retention time and peak shape. The pH can also be used to manipulate and potentially separate the tautomers. ias.ac.in

Detection: UV detection would be appropriate, with the wavelength set to one of the absorption maxima of the compound to ensure high sensitivity. A photodiode array (PDA) detector would be advantageous as it can acquire the full UV spectrum of the peak, aiding in peak identification and purity assessment.

A reported HPLC method for the related 5,7-dichloro-8-hydroxyquinoline involved a phenyl-silica column with a mobile phase containing NiCl₂ to form metal complexes, which were then separated and detected. researchgate.net Another approach for 8-hydroxyquinoline utilized a mixed-mode column to achieve good retention and peak shape. sielc.com These studies provide valuable starting points for developing a specific method for this compound.

Table 3: General Parameters for HPLC Method Development

Parameter Typical Conditions Purpose
Column Reversed-phase C18 or C8, 5 µm particle size Separation based on hydrophobicity
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer Elution of the analyte
pH Adjusted with acids (e.g., phosphoric, formic) or bases Control ionization and retention
Flow Rate 0.8 - 1.5 mL/min Optimize separation time and efficiency
Detection UV at λmax (e.g., ~254 nm or other maxima) Quantitation and detection

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Improve reproducibility and peak shape |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound research, GC-MS is invaluable for purity assessment and the identification of synthesis byproducts or degradants.

The methodology for analyzing quinoline (B57606) derivatives, including halogenated structures like this compound, typically involves a gas chromatograph coupled to a mass spectrometer. The sample, often after derivatization to increase volatility (e.g., silylation), is injected into the GC, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. The choice of column is critical, with a 5% phenyl polymethylsiloxane fused-silica capillary column (such as a DB-5MS) being a common selection due to its robustness and efficiency in separating a broad range of compounds. nih.govsemanticscholar.org

The temperature of the GC oven is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase. A typical temperature program might start at an initial temperature of around 50-90°C, hold for a minute, and then ramp up to a final temperature of 260-320°C. nih.govsemanticscholar.orgmadison-proceedings.com

As the separated compounds elute from the column, they enter the mass spectrometer. Electron Impact (EI) ionization is a common method used, where the molecules are bombarded with electrons (typically at 70 eV), causing them to fragment in a reproducible manner. nih.govsemanticscholar.org The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of chlorine atoms, the hydroxyl group, or cleavage of the quinolinone ring. By comparing the obtained mass spectrum with spectral libraries or through detailed interpretation, the compound's identity can be confirmed.

Table 1: Illustrative GC-MS Parameters for Analysis of Quinoline Derivatives

ParameterValue/DescriptionSource(s)
Column DB-5MS or HP-5-ms (30 m x 0.25 mm i.d., 0.25-0.5 µm film thickness) nih.govsemanticscholar.orgmadison-proceedings.com
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min nih.govsemanticscholar.orgmdpi.com
Inlet Temperature 250-300°C nih.govsemanticscholar.orgmadison-proceedings.com
Injection Mode Splitless madison-proceedings.commdpi.com
Oven Program Initial: 50-90°C (hold 1-2 min), Ramp: 10-20°C/min to 260-320°C (hold 2-3 min) nih.govsemanticscholar.orgmadison-proceedings.com
MS Ionization Electron Impact (EI) at 70 eV nih.govsemanticscholar.org
MS Detector Quadrupole or Time-of-Flight (TOF) mdpi.combroadinstitute.org
Scan Range 30-600 amu semanticscholar.orgmadison-proceedings.com

Biophysical Techniques for Ligand-Target Interactions

Understanding how this compound interacts with its biological targets is fundamental to elucidating its mechanism of action. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring molecular interactions in real-time. springernature.comnih.gov It is extensively used in drug discovery to screen for and characterize the binding of small molecules to protein targets. researchgate.netnews-medical.net

In a typical SPR experiment involving this compound, the target protein is immobilized on the surface of a sensor chip. A solution containing the quinolinone derivative, referred to as the analyte, is then flowed over the chip surface. The binding of the analyte to the immobilized ligand (the protein) causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). springernature.comnih.gov

By monitoring the SPR signal over time during the association and dissociation phases, one can determine the kinetic parameters of the interaction, including the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₑ), which is a measure of binding affinity, can then be calculated from the ratio of these rate constants (kₑ/kₐ). nih.gov

A notable study utilized SPR to investigate the direct binding of chloroxine (B1668839) (an alternative name for this compound) to the catalytic domain of matrix metalloproteinase-14 (MMP-14). nih.gov This research identified chloroxine as an inhibitor of MMP-14 and determined its binding affinity. nih.gov

Table 2: SPR Analysis of Chloroxine Binding to MMP-14

ParameterValueSource(s)
Analyte Chloroxine nih.gov
Ligand Catalytic domain of MMP-14 nih.gov
Binding Affinity (Kₑ) 2.4 ± 0.9 μM nih.gov

This data is critical for understanding the potency of this compound as an MMP-14 inhibitor and provides a quantitative basis for structure-activity relationship (SAR) studies.

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a biomolecular binding event. malvernpanalytical.com This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. malvernpanalytical.comnih.gov

In a hypothetical ITC experiment to study the interaction of this compound with a target protein, the protein would be placed in the sample cell of the calorimeter, and the quinolinone derivative would be loaded into the injection syringe. A series of small injections of the quinolinone solution into the protein solution would be made. Each injection triggers a heat change that is measured by the instrument. As the protein becomes saturated with the ligand, the heat signal diminishes.

The resulting data is a titration curve of heat change per injection versus the molar ratio of ligand to protein. Fitting this curve to a binding model yields the thermodynamic parameters of the interaction. nih.gov The enthalpy change (ΔH) provides information about the changes in hydrogen bonding and van der Waals interactions, while the entropy change (ΔS) reflects changes in conformational freedom and the hydrophobic effect upon binding.

Table 3: Thermodynamic Parameters Obtainable from ITC

ParameterDescription
Binding Affinity (Kₐ) Strength of the binding interaction.
Enthalpy Change (ΔH) Heat released or absorbed upon binding.
Entropy Change (ΔS) Change in the system's disorder upon binding.
Stoichiometry (n) Number of ligand molecules that bind to one molecule of the target protein.

MicroScale Thermophoresis (MST)

MicroScale Thermophoresis (MST) is a powerful biophysical technique used to quantify biomolecular interactions in solution with high sensitivity and low sample consumption. nih.govspringernature.com The method is based on the principle of thermophoresis, which is the directed movement of molecules in a temperature gradient. The thermophoretic movement of a molecule is sensitive to changes in its size, charge, and solvation shell, all of which can be altered upon ligand binding. nih.gov

In an MST experiment, one of the binding partners (typically the protein) is fluorescently labeled or its intrinsic tryptophan fluorescence is used. nih.gov The fluorescent molecule is mixed with varying concentrations of the non-fluorescent binding partner, in this case, this compound. These samples are loaded into glass capillaries, and a microscopic temperature gradient is induced by an infrared laser. The movement of the fluorescent molecules out of the heated region is monitored by fluorescence detection. reactionbiology.com

A change in the thermophoretic mobility upon titration of the ligand indicates an interaction. By plotting the change in the normalized fluorescence against the ligand concentration, a binding curve is generated, from which the equilibrium dissociation constant (Kₑ) can be determined. researchgate.net

While specific MST studies involving this compound are not documented in the reviewed literature, this technique is well-suited for studying the binding of small molecule inhibitors to their protein targets. researchgate.net Its advantages, such as the need for only small amounts of sample and its applicability in complex biological liquids, make it a valuable tool for validating hits from screening campaigns and for detailed characterization of ligand-target interactions. nih.govreactionbiology.com

Table 4: Key Features of MicroScale Thermophoresis

FeatureDescriptionSource(s)
Principle Measures changes in molecular movement in a temperature gradient upon binding. nih.govreactionbiology.com
Key Parameter Measured Equilibrium Dissociation Constant (Kₑ). nih.gov
Advantages Low sample consumption, high sensitivity, in-solution measurement, applicable in complex media. nih.govreactionbiology.com
Detection Fluorescence-based (extrinsic label or intrinsic fluorescence). nih.gov

Future Directions and Emerging Research Avenues for 5,7 Dichloro 8 Hydroxy 2 1h Quinolinone

Design of Novel Multi-Target Directed Ligands Based on the 5,7-dichloro-8-hydroxy-2(1H)-quinolinone Scaffold

The development of multi-target-directed ligands (MTDLs) is a promising strategy in drug discovery, particularly for complex multifactorial diseases. The this compound scaffold can serve as a foundational element for designing MTDLs. This approach involves the molecular hybridization of the quinolinone core with other pharmacophores to create a single molecule capable of interacting with multiple biological targets.

Future research could focus on synthesizing hybrid molecules that combine the quinolinone structure with components known to be active against different aspects of a disease pathology. For instance, in neurodegenerative diseases, the scaffold could be linked to moieties that inhibit cholinesterase, reduce inflammation, and chelate metal ions. This MTDL strategy aims to produce compounds with enhanced therapeutic efficacy and potentially reduced side effects compared to combination therapies using separate drugs.

Application of Artificial Intelligence and Machine Learning in Drug Design for Quinolinone Derivatives

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development. diva-portal.org These computational tools can significantly accelerate the design and optimization of novel this compound derivatives.

ML algorithms, such as random forests and support vector machines, can be employed to develop Quantitative Structure-Activity Relationship (QSAR) models. diva-portal.org These models analyze the relationships between the chemical structures of quinolinone analogs and their biological activities to predict the potency of new, yet-to-be-synthesized compounds. Furthermore, AI and ML can be utilized for:

High-Throughput Virtual Screening: To rapidly screen large virtual libraries of quinolinone derivatives and identify promising candidates for further investigation.

ADMET Prediction: To forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogs, helping to prioritize compounds with favorable pharmacokinetic and safety profiles.

De Novo Drug Design: To generate entirely new molecular structures based on the quinolinone scaffold with desired pharmacological properties.

By integrating AI and ML into the drug design process, researchers can more efficiently navigate the vast chemical space of quinolinone derivatives, saving considerable time and resources. diva-portal.org

Exploration of Combination Therapies in Preclinical Models

Investigating the use of this compound analogs in combination with existing drugs is a crucial area for future preclinical research. Combination therapies are a cornerstone of treating complex diseases like cancer, where they can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. nih.gov

Preclinical studies should be designed to assess the potential synergistic or additive effects of quinolinone derivatives when co-administered with standard-of-care agents. For example, in oncology, a quinolinone analog could be tested alongside a conventional chemotherapeutic agent to determine if the combination leads to improved tumor suppression in animal models. Such studies are essential for identifying optimal drug pairings and understanding the underlying mechanisms of their combined action.

Table 1: Hypothetical Preclinical Combination Therapy Studies
Disease ModelQuinolinone AnalogCombination DrugRationale for CombinationKey Endpoints
Colon Cancer (In Vivo)Analog A5-FluorouracilPotential for synergistic anti-tumor effects and overcoming chemoresistance.Tumor growth inhibition, survival rate, biomarker analysis.
Alzheimer's Disease (Transgenic Mouse)Analog BDonepezilComplementary mechanisms of action targeting both amyloid pathology and cholinergic deficit.Cognitive performance, amyloid plaque load, neuroinflammation markers.
Methicillin-Resistant Staphylococcus aureus (MRSA) Infection (In Vivo)Analog CVancomycinPotential to restore antibiotic sensitivity and combat resistant bacterial strains.Bacterial load reduction, host survival, inflammation markers.

Development of Prodrug Strategies

Prodrugs are inactive or less active molecules that are metabolically converted to the active parent drug within the body. This strategy can be employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate, such as poor solubility or limited ability to cross biological membranes.

For this compound analogs facing such challenges, a prodrug approach could be highly beneficial. For example, by attaching a lipophilic moiety to the quinolinone core, its ability to penetrate the blood-brain barrier could be enhanced. Once in the central nervous system, endogenous enzymes would cleave the promoiety, releasing the active drug at its target site. This approach can improve drug delivery and reduce systemic exposure and potential side effects.

Table 2: Potential Prodrug Strategies for Quinolinone Analogs
Limitation of Parent DrugProdrug StrategyPromoieity ExampleActivation MechanismExpected Outcome
Poor Blood-Brain Barrier PenetrationIncrease LipophilicityEster linkage to a fatty acidEsterase cleavage in the brainEnhanced CNS drug concentration
Low Aqueous SolubilityIncrease HydrophilicityPhosphate (B84403) esterPhosphatase cleavageImproved formulation possibilities
Targeted Delivery to TumorsEnzyme-specific activationPeptide linked via an amide bondCleavage by tumor-specific proteasesSelective drug release in the tumor microenvironment

Investigation of Nanocarrier Delivery Systems for this compound Analogs

Nanotechnology offers innovative solutions to drug delivery challenges. nih.gov Encapsulating this compound analogs within nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles (SLNs) could significantly improve their therapeutic profile. nih.govnih.gov

These nanocarrier systems can:

Enhance Stability: Protect the drug from degradation in the biological environment.

Improve Solubility: Enable the administration of poorly soluble compounds.

Facilitate Targeted Delivery: By functionalizing the nanoparticle surface with targeting ligands (e.g., antibodies or peptides), the drug can be directed to specific cells or tissues, increasing efficacy and reducing off-target effects.

Control Release: Provide sustained or triggered release of the drug at the site of action.

Future research should focus on developing and characterizing different nanocarrier formulations for quinolinone analogs and evaluating their efficacy and biodistribution in preclinical models.

Table 3: Comparison of Nanocarrier Systems for Quinolinone Delivery
Nanocarrier TypeCore CompositionKey AdvantagesPotential Challenges
LiposomesAqueous core with lipid bilayerBiocompatible, can carry both hydrophilic and lipophilic drugs. researchgate.netPotential for instability and rapid clearance.
Polymeric NanoparticlesBiodegradable polymer matrixControlled release, surface is easily modifiable for targeting.Potential for polymer toxicity.
Solid Lipid Nanoparticles (SLNs)Solid lipid coreHigh drug loading, good stability, scalable production. nih.govLimited to lipophilic drugs, potential for drug expulsion during storage.

Integration with Systems Biology Approaches

Systems biology provides a holistic view of how a drug affects complex biological systems by integrating data from genomics, proteomics, and metabolomics. nih.govdrugtargetreview.com Applying this approach to the study of this compound can elucidate its mechanism of action on a network level.

By analyzing the global changes in gene expression, protein levels, and metabolite profiles in cells or tissues treated with a quinolinone analog, researchers can:

Identify Novel Drug Targets: Uncover previously unknown proteins or pathways affected by the compound. researchgate.net

Understand Mechanisms of Action and Resistance: Gain a deeper insight into how the drug exerts its effects and how cells might develop resistance. td2inc.com

Discover Biomarkers: Identify molecular signatures that can predict which patients are most likely to respond to the therapy. nih.gov

This comprehensive, multi-omics approach can guide the optimization of quinolinone derivatives and support their translation into clinical settings. researchgate.net

Ethical Considerations in Preclinical Drug Discovery Research

Ethical conduct is paramount throughout all stages of preclinical drug discovery. As research on this compound and its derivatives progresses, it is essential to adhere to a strong ethical framework. Key considerations include:

Justification of Animal Studies: Before proceeding to in vivo testing, robust in vitro and computational data must demonstrate a high probability of success and a favorable risk-benefit ratio. td2inc.com

The 3Rs Principle: Researchers must be committed to the principles of Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any potential pain or distress to the animals).

Scientific Integrity: Studies must be rigorously designed, and all data, including negative or inconclusive results, should be reported transparently to avoid publication bias and ensure the validity of the research. drugtargetreview.com

Societal Value: The ultimate goal of the research should be to address unmet medical needs and provide a clear benefit to society.

Adherence to these ethical principles ensures the responsible advancement of new therapeutic agents from the laboratory toward clinical application.

Unexplored Biological Activities and Therapeutic Potentials

While this compound is recognized for its foundational role in the synthesis of various chemical entities, its own biological activities and therapeutic potentials remain a largely uncharted territory in medicinal chemistry. The existing body of research predominantly focuses on its close analogue, 5,7-dichloro-8-hydroxyquinoline, which has well-documented antibacterial and antifungal properties. However, the structural nuances of this compound, particularly the presence of the 2-oxo group, suggest that it may possess a unique pharmacological profile worthy of investigation. Emerging research on related quinoline (B57606) and quinolinone scaffolds provides a compelling basis for future exploration into several promising, yet unexplored, therapeutic avenues for this specific compound.

The 8-hydroxyquinoline (B1678124) (8-HQ) moiety is considered a "privileged structure" in medicinal chemistry, known to form the basis for a wide range of biologically active compounds. nih.govsemanticscholar.org This suggests that this compound could also exhibit a diverse array of pharmacological effects. The inherent antibacterial and antifungal properties of the closely related 5,7-dichloro-8-hydroxyquinoline provide a strong rationale for investigating similar activities in the 2(1H)-quinolinone derivative. nbinno.com

Potential as an Antiviral Agent

A significant area of untapped potential for this compound lies in its possible antiviral activity. Research into novel derivatives of the structurally similar 2-alkyl-5,7-dichloro-8-hydroxyquinoline has shown promising inhibitory effects against the dengue virus serotype 2 (DENV2). nih.gov Specifically, 2-isopropyl and 2-isobutyl derivatives of 5,7-dichloro-8-hydroxyquinoline demonstrated significant in vitro inhibitory activity against this virus. nih.gov For instance, the iso-Pr-substituted derivative exhibited a half-maximal inhibitory concentration (IC50) of 3.03 µM. nih.gov Given that the core structure is largely responsible for the interaction with biological targets, it is plausible that this compound could serve as a scaffold for the development of novel antiviral drugs. Future studies should, therefore, focus on screening this compound against a broad spectrum of viruses.

Exploration of Anticancer Properties

The quinoline scaffold is a common feature in a number of anticancer drugs, and various derivatives of 8-hydroxyquinoline have been investigated for their cytotoxic effects against cancer cell lines. nih.govresearchgate.net While direct studies on the anticancer potential of this compound are lacking, research on related compounds provides a strong impetus for such investigations. For example, derivatives of pyrimido[5,4-c]quinoline-4-(3H)-one have been synthesized and evaluated for their in vitro antiproliferative activities against several human cancer cell lines, with some exhibiting moderate tumor growth inhibitory effects. researchgate.net Furthermore, a study comparing the cytotoxicity of clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) with its analogues found that 8-hydroxy-5-nitroquinoline was a more potent anticancer agent. nih.gov This highlights that substitutions on the 8-hydroxyquinoline ring can significantly influence anticancer activity. Investigating the cytotoxic and antiproliferative effects of this compound against various cancer cell lines could unveil a new class of potential chemotherapeutic agents.

Neuroprotective and Enzyme Inhibition Potential

Derivatives of 8-hydroxyquinoline have garnered attention for their potential in treating neurodegenerative diseases, largely attributed to their metal-chelating properties and ability to inhibit certain enzymes. nih.gov For instance, a series of 2- and 5-functionalized-8-hydroxyquinoline hybrid structures have been shown to act as potent anti-neurodegenerative agents by inhibiting β-amyloid aggregation and reducing metal-driven oxidative damage. nih.gov Although the neuroprotective effects of this compound have not been explored, its structural similarity to these compounds suggests it could be a candidate for further investigation in the context of neurological disorders.

Furthermore, the 8-hydroxyquinoline scaffold is known to be a source of various enzyme inhibitors. nih.gov The potential of this compound to inhibit specific enzymes involved in disease pathology is an area ripe for exploration. For instance, new derivatives of 6,7-dichloro-5,8-quinolinedione have been shown to be good substrates for the NQO1 enzyme, which is highly expressed in many solid tumors. mdpi.com

Potential as a β2-Adrenoceptor Agonist

One of the most direct and promising unexplored therapeutic avenues for the 8-hydroxyquinolin-2(1H)-one scaffold comes from research on its derivatives as potent β2-adrenoceptor agonists. A series of novel β2-adrenoceptor agonists featuring a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety have been designed and synthesized. researchgate.net Certain compounds from this series exhibited excellent β2-adrenoceptor agonistic effects and high selectivity, suggesting their potential as bronchodilators for chronic respiratory diseases. researchgate.netnih.gov This indicates that the 8-hydroxyquinolin-2(1H)-one core structure is a viable pharmacophore for interacting with β2-adrenoceptors. Future research should investigate whether this compound itself possesses any activity at these receptors or could serve as a more effective starting point for the development of new respiratory drugs.

Table 1: Summary of Unexplored Biological Activities and Therapeutic Potentials for this compound Based on Related Compounds

Potential Biological ActivityRationale Based on Related CompoundsPotential Therapeutic Application
Antiviral 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives show activity against Dengue virus. nih.govTreatment of viral infections.
Anticancer 8-hydroxyquinoline derivatives exhibit cytotoxic activity against various cancer cell lines. nih.govresearchgate.netnih.govDevelopment of new chemotherapeutic agents.
Neuroprotective 8-hydroxyquinoline derivatives can inhibit β-amyloid aggregation and reduce oxidative stress. nih.govTreatment of neurodegenerative diseases.
Enzyme Inhibition The 8-hydroxyquinoline scaffold is a known source of various enzyme inhibitors. nih.govTargeted therapy for various diseases.
β2-Adrenoceptor Agonism Derivatives of 8-hydroxyquinolin-2(1H)-one are potent and selective β2-adrenoceptor agonists. researchgate.netnih.govTreatment of chronic respiratory diseases.

Q & A

Q. What crystallographic techniques are recommended for resolving ambiguities in quinolinone derivative structures?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation. For 5,6,7-trichloro-2-methoxy-8-hydroxyquinoline, SC-XRD revealed bond angles and packing patterns critical for understanding steric effects. Pair with Hirshfeld surface analysis to study intermolecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.